

An In-depth Technical Guide to Tetra-(amido-PEG10-azide)

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Compound of Interest		
Compound Name:	Tetra-(amido-PEG10-azide)	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Tetra-(amido-PEG10-azide)**, a multi-arm polyethylene glycol (PEG) derivative with significant applications in bioconjugation, drug delivery, and materials science. We will delve into its chemical properties, a plausible synthetic route, detailed experimental protocols for its application in "click chemistry," and its role in the development of advanced biomaterials and therapeutics. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry, biology, and pharmacology.

Introduction

Tetra-(amido-PEG10-azide) is a branched, tetra-functionalized PEG linker.[1][2] Its structure consists of a central core from which four PEG arms extend, each terminating in an azide (-N3) group.[1][2] The PEG10 designation indicates that each arm contains ten ethylene glycol units. This multi-arm architecture offers several advantages over linear PEG linkers, including a higher payload capacity for drug delivery applications and the ability to form crosslinked hydrogels.[3][4] The terminal azide groups are key functionalities that enable highly efficient and specific conjugation to molecules containing alkyne groups via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[5]



Physicochemical Properties

A summary of the key physicochemical properties of **Tetra-(amido-PEG10-azide)** is presented in Table 1. This data is essential for designing experiments, calculating molar equivalents, and ensuring proper storage and handling of the compound.

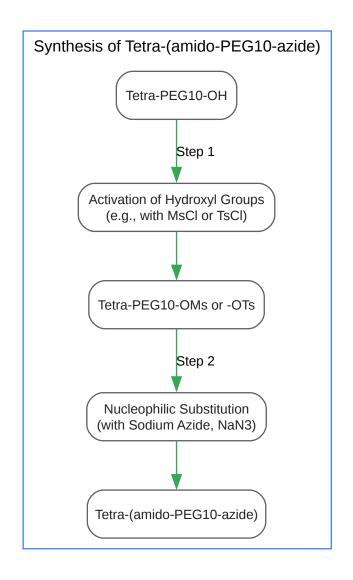
Property	Value	Reference
CAS Number	2375600-75-0	[2]
Molecular Formula	C105H204N16O48	[2]
Molecular Weight	2458.9 g/mol	[2]
Purity	Typically ≥95%	[1]
Appearance	White to off-white solid or viscous oil	[5]
Solubility	Soluble in water and most organic solvents	[5]
Storage Conditions	-20°C, protect from moisture	[2]

Synthesis

While the precise, proprietary synthesis method for commercially available **Tetra-(amido-PEG10-azide)** may vary, a plausible synthetic route can be conceptualized based on established chemical principles for the synthesis of multi-arm PEG derivatives. A likely precursor is a tetra-arm PEG with terminal hydroxyl groups (Tetra-PEG10-OH). The synthesis would then proceed in two main steps: activation of the terminal hydroxyl groups followed by nucleophilic substitution with an azide source.

Plausible Synthetic Workflow





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Caption: Plausible synthetic workflow for Tetra-(amido-PEG10-azide).

Detailed Synthetic Protocol (Hypothetical)

Step 1: Activation of Terminal Hydroxyl Groups

- A solution of Tetra-PEG10-OH in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared under an inert atmosphere (e.g., argon or nitrogen).
- The solution is cooled to 0°C in an ice bath.
- A base, such as triethylamine or pyridine, is added to the solution.



- An activating agent, such as mesyl chloride (MsCl) or tosyl chloride (TsCl), is added dropwise to the reaction mixture.
- The reaction is stirred at 0°C for a short period and then allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thinlayer chromatography (TLC).
- Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove salts and excess reagents. The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the activated intermediate (Tetra-PEG10-OMs or Tetra-PEG10-OTs).

Step 2: Azidation

- The activated tetra-arm PEG intermediate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
- An excess of sodium azide (NaN3) is added to the solution.
- The reaction mixture is heated to facilitate the nucleophilic substitution reaction. The reaction progress is monitored by TLC or liquid chromatography-mass spectrometry (LC-MS).
- Once the reaction is complete, the mixture is cooled to room temperature and diluted with water.
- The product is extracted into an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
- The crude product is then purified by column chromatography to yield the final product,
 Tetra-(amido-PEG10-azide).

Experimental Protocols: Applications in Bioconjugation



The primary application of **Tetra-(amido-PEG10-azide)** is in the covalent linking of molecules through click chemistry. Below are detailed protocols for both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of **Tetra-(amido-PEG10-azide)** to an alkyne-functionalized molecule, such as a peptide or a small molecule drug.

Materials:

- Tetra-(amido-PEG10-azide)
- Alkyne-functionalized molecule
- Copper(II) sulfate (CuSO4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
- Phosphate-buffered saline (PBS), pH 7.4
- Degassed water
- Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

Procedure:

- Preparation of Stock Solutions:
 - Prepare a stock solution of Tetra-(amido-PEG10-azide) in degassed PBS.
 - Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent.
 - Prepare a 100 mM stock solution of CuSO4 in water.



- Prepare a 200 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.
- Freshly prepare a 500 mM stock solution of sodium ascorbate in water.

Reaction Setup:

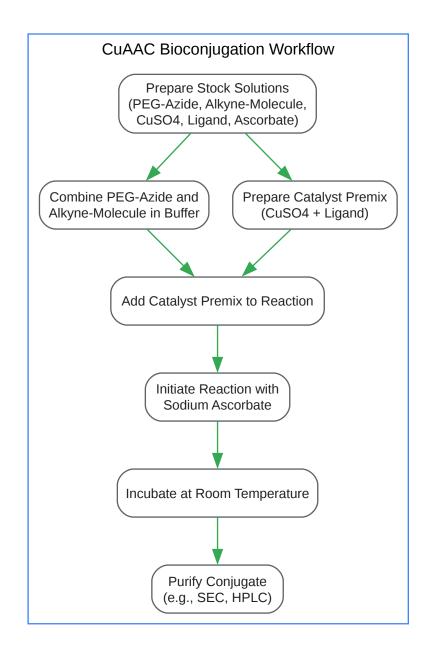
- In a microcentrifuge tube, combine the Tetra-(amido-PEG10-azide) and the alkynefunctionalized molecule in the desired molar ratio in PBS. If necessary, add a minimal amount of an organic co-solvent to ensure solubility.
- Prepare the copper catalyst premix by combining one volume of the CuSO4 stock solution with two volumes of the ligand stock solution. Vortex briefly.
- Add the copper catalyst premix to the reaction mixture to a final copper concentration of 1-2 mM.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

Reaction and Purification:

- Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
- Monitor the reaction progress by LC-MS or SDS-PAGE (for protein conjugations).
- Purify the conjugate using an appropriate method, such as size exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC).

Workflow for CuAAC Bioconjugation





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Caption: A typical workflow for a CuAAC bioconjugation reaction.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for reactions involving live cells or other systems where copper toxicity is a concern. It utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.



Materials:

- Tetra-(amido-PEG10-azide)
- DBCO-functionalized molecule
- Phosphate-buffered saline (PBS), pH 7.4
- Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

Procedure:

- Preparation of Reactant Solutions:
 - Dissolve Tetra-(amido-PEG10-azide) in PBS to the desired final concentration.
 - Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., PBS or DMSO).
- · Reaction Setup:
 - In a reaction vessel, combine the Tetra-(amido-PEG10-azide) solution and the DBCO-functionalized molecule solution. A slight molar excess (1.1-1.5 equivalents) of one reactant may be used to drive the reaction to completion.
- Reaction and Purification:
 - Allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific DBCO reagent and the concentrations of the reactants.
 - Monitor the reaction progress by an appropriate analytical method.
 - Purify the resulting conjugate as described in the CuAAC protocol.

Applications in Drug Delivery and Biomaterials

The unique tetra-functional structure of **Tetra-(amido-PEG10-azide)** makes it a versatile tool for various applications in drug delivery and biomaterial science.



Drug-Delivery Systems

The four azide-terminated arms allow for the attachment of multiple copies of a drug molecule, a targeting ligand, or a combination thereof. This can lead to:

- Increased Drug Payload: Higher drug-to-carrier ratios can be achieved compared to linear PEG linkers.
- Multivalent Targeting: The attachment of multiple targeting ligands can enhance the avidity and specificity of the drug delivery system for its target cells or tissues.
- Improved Pharmacokinetics: The hydrophilic PEG chains can increase the solubility and circulation half-life of the conjugated drug.

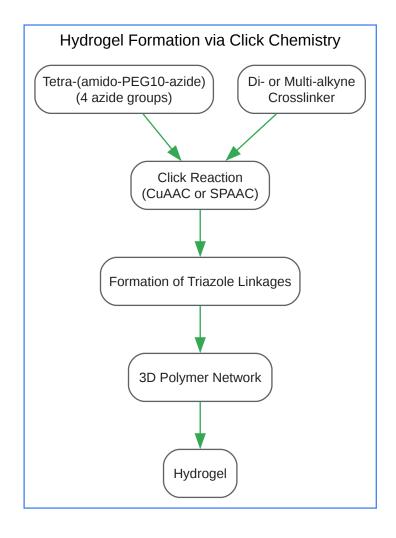
Hydrogel Formation

Tetra-(amido-PEG10-azide) can be used as a crosslinker to form hydrogels. By reacting it with molecules containing at least two alkyne groups, a three-dimensional polymer network can be formed. These hydrogels have potential applications in:

- Tissue Engineering: As scaffolds that can be functionalized with bioactive molecules to support cell growth and tissue regeneration.
- Controlled Drug Release: Drugs can be entrapped within the hydrogel matrix and released over time as the hydrogel degrades or as the drug diffuses out.
- 3D Cell Culture: Providing a more in vivo-like environment for cell culture compared to traditional 2D methods.

Logical Pathway for Hydrogel Formation





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Caption: Logical pathway for hydrogel formation using **Tetra-(amido-PEG10-azide)**.

Comparative Data

The properties of multi-arm PEG linkers can be tailored by varying the number of arms and the length of the PEG chains. Table 2 provides a comparison of **Tetra-(amido-PEG10-azide)** with a related compound with a longer PEG chain.



Property	Tetra-(amido-PEG10-azide)	Tetra-(amido-PEG23-azide)
PEG Units per Arm	10	23
Molecular Weight	2458.9 g/mol	4749.7 g/mol [6]
Purity	97%[2]	98%[6]
Potential Impact	Shorter, more rigid linker	Longer, more flexible and hydrophilic linker

The choice between different multi-arm PEG linkers will depend on the specific requirements of the application, such as the desired distance between conjugated molecules, the required solubility, and the desired pharmacokinetic profile.

Conclusion

Tetra-(amido-PEG10-azide) is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its tetra-functional structure and terminal azide groups enable a wide range of applications in bioconjugation, drug delivery, and the creation of advanced biomaterials. The use of click chemistry provides a highly efficient and specific method for conjugation, allowing for the construction of complex and well-defined molecular architectures. This technical guide provides the fundamental knowledge required to effectively utilize this compound in research and development.

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